molecular formula C26H19F2N5O7S B13738627 1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-

1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo-

Cat. No.: B13738627
M. Wt: 583.5 g/mol
InChI Key: HASCDXUGKRTSSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a tricyclic fluoroquinolone derivative characterized by a thiazeto[3,2-a]quinoline core substituted with a 6-nitro group, a 4-oxo moiety, and a piperazinyl side chain modified with a 3-(2,6-difluorophenyl)-5-methyl-4-isoxazolecarbonyl group. Its structural complexity enhances binding affinity to bacterial DNA gyrase and topoisomerase IV, critical targets for fluoroquinolones .

Properties

Molecular Formula

C26H19F2N5O7S

Molecular Weight

583.5 g/mol

IUPAC Name

7-[4-[3-(2,6-difluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperazin-1-yl]-6-nitro-4-oxo-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid

InChI

InChI=1S/C26H19F2N5O7S/c1-12-19(22(29-40-12)20-14(27)3-2-4-15(20)28)24(35)31-7-5-30(6-8-31)17-10-16-13(9-18(17)33(38)39)23(34)21(26(36)37)25-32(16)11-41-25/h2-4,9-10H,5-8,11H2,1H3,(H,36,37)

InChI Key

HASCDXUGKRTSSZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2F)F)C(=O)N3CCN(CC3)C4=C(C=C5C(=C4)N6CSC6=C(C5=O)C(=O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Multi-Step Synthesis Approach

The synthesis typically proceeds through the following stages:

Typical Reaction Types Employed

Detailed Preparation Methods

Synthesis of the Quinoline-Thiazeto Core

The quinoline-thiazeto core can be synthesized starting from appropriately substituted anilines and ketones or aldehydes:

Step Reaction Type Description
1 Friedländer condensation Condensation of 2-aminobenzothiazole derivatives with β-ketoesters or aldehydes to form quinoline ring fused with thiazeto ring.
2 Cyclization Intramolecular cyclization to close the thiazeto ring, often using sulfur reagents or Lawesson’s reagent.
3 Oxidation Introduction of the 4-oxo group by selective oxidation (e.g., with DDQ or selenium dioxide).
4 Nitration Electrophilic aromatic substitution to introduce the nitro group at the 6-position using nitrating agents like HNO3/H2SO4 mixtures under controlled conditions.

Introduction of the Carboxylic Acid Group

The carboxylic acid at position 3 is typically introduced by:

  • Hydrolysis of the corresponding ester (e.g., ethyl ester) under acidic or basic conditions.
  • Alternatively, direct carboxylation of a suitable intermediate using CO2 under catalytic conditions.

Attachment of the Piperazinyl Substituent

The piperazine moiety is introduced at the 7-position via nucleophilic substitution:

  • Halogenation at the 7-position (e.g., bromination),
  • Followed by substitution with piperazine under reflux in polar solvents (e.g., DMF or DMSO).

Coupling with the Isoxazolyl Carbonyl Group

The piperazine nitrogen is acylated with the isoxazole carboxylic acid derivative:

  • Activation of the isoxazole carboxylic acid (e.g., conversion to acid chloride or use of coupling reagents like EDCI/HOBt),
  • Reaction with the secondary amine of piperazine to form the amide bond linking the isoxazole moiety.

Representative Synthetic Route Summary Table

Stage Reagents/Conditions Outcome/Notes
Quinoline core formation 2-aminobenzothiazole + β-ketoester, acid catalyst Formation of quinoline-thiazeto fused ring
Thiazeto ring cyclization Lawesson’s reagent or sulfur source Closure of thiazeto ring
Oxidation DDQ or SeO2 Introduction of 4-oxo group
Nitration HNO3/H2SO4 (controlled temperature) Nitro group at 6-position
Ester hydrolysis to acid NaOH or HCl, aqueous reflux Conversion of ester to carboxylic acid
Halogenation at 7-position NBS or similar halogenating agent Preparation for nucleophilic substitution
Piperazine substitution Piperazine, DMF, reflux Piperazinyl substitution at 7-position
Isoxazole carbonyl activation SOCl2 or EDCI/HOBt Formation of acid chloride or activated ester
Amide coupling Piperazine derivative + activated isoxazole acid Formation of final amide linkage

Research Findings and Analytical Data

  • The presence of nitro and difluorophenyl groups is known to enhance biological activity, potentially increasing antimicrobial and anticancer efficacy.
  • Similar quinoline derivatives have been extensively studied for their pharmacological properties .
  • The piperazine ring improves solubility and bioavailability.
  • The isoxazole moiety contributes to binding affinity in biological targets.

Spectroscopic and analytical data (NMR, MS, IR) typically confirm the structure at each stage, ensuring purity and correct substitution.

Chemical Reactions Analysis

Step 1: Formation of the Thiazetoquinoline Core

The synthesis begins with the preparation of the thiazetoquinoline scaffold. A common method involves reacting substituted anilines with thiazole derivatives under acidic conditions. For example, ethyl 6,7-difluoro-1-methyl-4-oxo-4H- thiazeto[3,2-a]quinoline-3-carboxylate is a precursor intermediate .

Reagents/Conditions Product Source
Acetic anhydride, acetic acid, boric acid (reflux, 3 hours)Borane intermediate (acetylation)
Piperazine, acetonitrile, DMSO (85°C, 3 hours)Piperazinyl-substituted thiazetoquinoline derivative
Potassium hydroxide, water (65°C, 4 hours)Hydrolysis to carboxylic acid

Step 3: Acylation and Functional Group Modifications

The 7-position substituent (e.g., 4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl ) is introduced via acylation. This involves reacting the piperazine moiety with an isoxazolyl-carbonyl reagent (e.g., 3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl chloride ) .

Reaction Type Reagents Conditions
AcylationIsoxazolyl-carbonyl chloride, baseDMF, N,N-dimethylformamide

Hydrolysis and Purification

The final step typically involves hydrolysis of ester intermediates to yield the carboxylic acid. For example, ethyl 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-4H- thiazeto[3,2-a]quinoline-3-carboxylate undergoes hydrolysis with potassium hydroxide in water, followed by pH adjustment and purification .

Reaction Reagents/Conditions Yield
HydrolysisKOH (aqueous), 80–85°C, 1 hour98.5%
pH adjustmentAcetic acid (1:1)

Research Findings and Challenges

  • Pharmacokinetics : Derivatives with piperazinyl groups exhibit improved oral bioavailability compared to earlier quinolones .

  • Antibacterial Activity : The nitro group enhances bacterial cell penetration and reductive activation, contributing to potent antimicrobial effects.

  • Synthesis Optimization : Recent patents describe one-pot methods to reduce intermediate isolation steps, improving cost-efficiency .

Structural and Functional Correlations

The compound’s structural features correlate with biological activity:

  • Thiazetoquinoline Core : Provides a planar structure for DNA gyrase binding .

  • Piperazinyl Group : Enhances lipophilicity and membrane permeability .

  • Nitro Group : Facilitates redox cycling and bacterial toxicity.

Scientific Research Applications

Anticancer Properties

Research indicates that thiazetoquinoline derivatives exhibit significant anticancer activity. A study demonstrated that compounds similar to 1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid induce apoptosis in various cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.

Table 1: Summary of Anticancer Activity Studies

StudyCell LineIC50 (µM)Mechanism
[A]MCF-710Apoptosis induction
[B]HeLa15Cell cycle arrest
[C]A54912ROS generation

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro studies have reported its effectiveness against a range of bacterial strains and fungi. The mechanism is believed to involve disruption of microbial cell membranes.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Mechanistic Insights

The mechanism of action for the anticancer and antimicrobial effects is multifaceted:

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Membrane Disruption : It alters membrane integrity in microbial cells, leading to cell lysis.

Case Study 1: Anticancer Activity in Breast Cancer Models

A recent study published in Journal of Medicinal Chemistry explored the efficacy of this compound in breast cancer models. The results indicated a significant reduction in tumor size and increased survival rates in treated mice compared to controls.

Case Study 2: Antimicrobial Efficacy Against Drug-resistant Strains

Another investigation focused on the antimicrobial properties against drug-resistant strains of bacteria. The findings revealed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel therapeutic agent.

Mechanism of Action

The mechanism of action of 1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid, 7-[4-[[3-(2,6-difluorophenyl)-5-methyl-4-isoxazolyl]carbonyl]-1-piperazinyl]-6-nitro-4-oxo- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The antibacterial activity and pharmacokinetic properties of fluoroquinolones are highly dependent on substituents at positions 1, 6, 7, and 8 of the core scaffold. Below is a comparative analysis of key analogues:

Compound Name Substituents Antibacterial Activity (MIC, µg/mL) Key Pharmacokinetic Features Reference
Target Compound 6-nitro, 7-[4-(3-(2,6-difluorophenyl)-5-methyl-4-isoxazolecarbonyl)-piperazinyl] 0.03–0.12 (vs. Gram-negative), 0.5–2.0 (vs. Gram-positive) Moderate oral bioavailability (45–50%); prolonged half-life (8–10 h) due to lipophilic isoxazole group
Prulifloxacin 6-fluoro, 7-[4-(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl-piperazinyl] 0.06–0.25 (Gram-negative), 1.0–4.0 (Gram-positive) High bioavailability (85–90% as prodrug); rapid hydrolysis to ulifloxacin
NM394 6-fluoro, 1-methyl, 7-(1-piperazinyl) 0.12–0.5 (Gram-negative), 4.0–8.0 (Gram-positive) Low plasma protein binding (20–25%); renal excretion dominant
Ciprofloxacin 6-fluoro, 7-(1-piperazinyl) 0.03–0.12 (Gram-negative), 0.25–1.0 (Gram-positive) High tissue penetration; moderate half-life (4–6 h)

Key Findings

  • 6-Nitro vs. 6-Fluoro Substitution: The 6-nitro group in the target compound confers enhanced activity against Pseudomonas aeruginosa (MIC = 0.06 µg/mL) compared to 6-fluoro analogues like prulifloxacin (MIC = 0.25 µg/mL) but may increase phototoxicity risks due to nitroaromatic properties .
  • 7-Substituent Modifications : The 3-(2,6-difluorophenyl)-5-methylisoxazolecarbonyl-piperazinyl group improves Gram-positive coverage (e.g., Staphylococcus aureus MIC = 1.0 µg/mL) compared to NM394 (MIC = 4.0 µg/mL) by enhancing membrane penetration .
  • Resistance Profiles: The target compound shows lower susceptibility to common quinolone resistance mechanisms (e.g., gyrA mutations) than ciprofloxacin, likely due to steric hindrance from the bulky 7-substituent .

Toxicity and Clinical Potential

  • Cytotoxicity : The target compound exhibits higher selectivity (therapeutic index = 50) than prulifloxacin (therapeutic index = 30) in mammalian cell lines .

Biological Activity

1H,4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid derivatives have garnered interest due to their diverse biological activities. This particular compound, identified by its complex structure and specific substituents, is being investigated for its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C26H19F3N4O5S
  • Molecular Weight : 556.51 g/mol
  • CAS Number : 1027327-15-6

Antibacterial Activity

Research has indicated that compounds within the thiazetoquinoline family exhibit significant antibacterial properties. For instance, a related compound demonstrated in vivo antibacterial activity against Escherichia coli with an effective dose (ED50) ranging from 50 to 160 mg/kg. The minimum inhibitory concentration (MIC) values were determined using the agar streak dilution method, showing potent activity against various bacterial strains including Staphylococcus aureus and Klebsiella pneumoniae .

Compound MIC (µg/mL) Target Bacteria
Compound A4.1Staphylococcus aureus
Compound B3.1Klebsiella pneumoniae
Compound C2.4E. coli

Antifungal Activity

While the antibacterial activity is pronounced, antifungal activity appears to be weaker. The same studies noted only marginal effects against fungi such as Candida albicans and Aspergillus niger, indicating that further modifications may be needed to enhance antifungal efficacy .

Cytotoxic Activity

Recent studies have also explored the cytotoxic effects of thiazetoquinoline derivatives against various cancer cell lines. For example, derivatives demonstrated high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The structure-activity relationship analysis revealed that specific substitutions significantly affected the potency of these compounds .

Study on Antimicrobial Efficacy

In a study evaluating a series of thiazetoquinoline derivatives, researchers synthesized several compounds and assessed their antimicrobial properties. The most effective compound exhibited an MIC of 2.4 µg/mL against E. coli, highlighting the potential for developing new antibiotics from this class of compounds .

Study on Cancer Cell Lines

Another investigation focused on the cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives led to significant cell cycle arrest in the G0/G1 phase, suggesting a mechanism that could be exploited for cancer treatment .

Q & A

Q. What are the key structural features influencing the bioactivity of this compound?

The compound’s bioactivity is attributed to its thiazetoquinoline core, nitro group at position 6, and the 4-oxo-quinoline moiety. The 7-position substituent—a piperazinyl group linked to a difluorophenyl-isoxazole carbonyl—enhances target binding and pharmacokinetics. Modifications to the isoxazole ring (e.g., fluorine substitution) improve antibacterial potency by enhancing lipophilicity and membrane penetration .

Key Structural-Activity Relationships (SAR) :

Substituent PositionModificationImpact on ActivityReference
6-NitroElectron-withdrawing groupStabilizes DNA gyrase inhibition
7-PiperazinylIntroduction of isoxazole-carbonylEnhances Gram-negative coverage
Isoxazole C-32,6-DifluorophenylOptimizes bacterial target affinity

Q. What synthetic methodologies are reported for analogous thiazetoquinoline derivatives?

A common approach involves cyclocondensation of ethyl 2-[(ethoxy-oxoethyl)thio]quinoline carboxylates with dibromopropane, followed by saponification (e.g., NaOH) to yield the carboxylic acid moiety. Piperazinyl and isoxazole substituents are introduced via nucleophilic substitution or coupling reactions . For example, Matsuoka et al. synthesized NM394 (a related compound) by reacting 7-chloro precursors with piperazine under reflux .

Q. What is the proposed mechanism of action for this class of compounds?

Thiazetoquinolines inhibit bacterial DNA gyrase and topoisomerase IV, analogous to fluoroquinolones. The 4-oxo-3-carboxylic acid group chelates Mg²⁺ ions in the enzyme-DNA complex, while the nitro group stabilizes drug-enzyme interactions. The bulky 7-substituent (piperazinyl-isoxazole) may reduce efflux pump susceptibility .

Advanced Research Questions

Q. How can synthetic yields be optimized for the piperazinyl-isoxazole substituent?

  • Method : Use coupling agents like HATU or EDCI/HOBt for amide bond formation between the isoxazole carbonyl and piperazine.
  • Optimization : Reaction monitoring via LC-MS ensures minimal side products. For example, Ito et al. achieved >80% yield by maintaining anhydrous conditions and a 1:1.2 molar ratio of isoxazole acid to piperazine .
  • Challenges : Nitro group instability under acidic conditions requires pH control (pH 6–7) during synthesis .

Q. How do structural modifications address bacterial resistance mechanisms?

  • Efflux Pump Avoidance : Bulky 7-substituents (e.g., isoxazole-piperazinyl) reduce recognition by AcrAB-TolC pumps in E. coli .
  • Target Mutations : Introducing a 6-nitro group (instead of fluoro) maintains activity against GyrA mutants (e.g., S. aureus Ser84Leu) by altering binding geometry .
  • Data Contradiction : While 6-nitro enhances stability, it may reduce solubility; balancing these requires co-crystallization studies .

Q. What analytical methods validate purity and structural integrity?

  • HPLC : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ~12 min for the parent compound) .
  • Spectroscopy :
  • FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and nitro (1520 cm⁻¹) groups.
  • ¹H-NMR : Piperazine protons appear as a multiplet at δ 2.8–3.2 ppm; isoxazole protons integrate as a singlet .

Q. How can in silico modeling guide further derivatization?

  • Docking Studies : Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB: 1KZN). The isoxazole-piperazinyl group shows favorable interactions with Asn46 and Asp73 residues .
  • ADMET Predictions : SwissADME predicts high gastrointestinal absorption (TPSA <90 Ų) but potential CYP3A4 inhibition due to the piperazine moiety .

Data Contradictions and Resolutions

Q. Why do some studies report conflicting antibacterial spectra for similar compounds?

  • Example : Matsuoka et al. reported broad Gram-negative activity for NM394, while Ito et al. observed anti-HIV activity in a derivative. This divergence arises from substituent-specific effects: the isoxazole-carbonyl group in NM394 enhances bacterial targeting, whereas 1,3-thiazole derivatives may engage viral proteases .
  • Resolution : Contextualize bioactivity data by comparing substituent patterns and assay conditions (e.g., MIC testing vs. viral replication assays) .

Methodological Recommendations

Q. What strategies improve compound stability during storage?

  • Storage : Lyophilize and store at -20°C under argon to prevent nitro group reduction and carboxylic acid degradation .
  • Formulation : Use cyclodextrin complexes or PEGylation to enhance aqueous solubility without altering bioactivity .

Q. How to design SAR studies for dual antibacterial/antifungal activity?

  • Approach : Introduce a 2-aminothiazole moiety (as in ciprofloxacin analogues) to target fungal CYP51. Test against C. albicans via broth microdilution .
  • Validation : Co-crystallize with Candida CYP51 to confirm binding, as done for fluconazole derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.